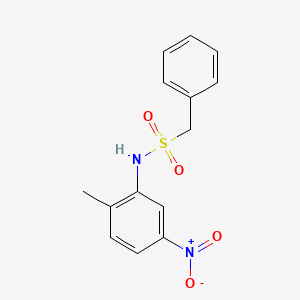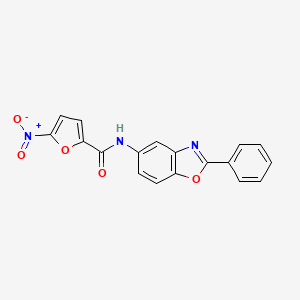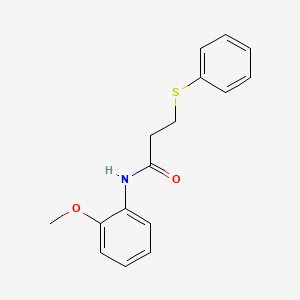
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide, also known as DEDB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DEDB belongs to the class of isoindoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which play a role in the development of inflammatory diseases. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. Additionally, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to exhibit anti-oxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for further study. However, one limitation of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to inhibit the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to inhibit the production of inflammatory mediators in the gut, which may help to alleviate the symptoms of IBD. Additionally, further study is needed to determine the optimal dosage and administration of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide for therapeutic use.
Synthesis Methods
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide involves the reaction of ethyl 3-aminobenzoate with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide as a white crystalline solid with a purity of around 99%.
Scientific Research Applications
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-12-7-5-6-11(10-12)15(20)18-19-16(21)13-8-3-4-9-14(13)17(19)22/h3-10H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYOFYXVOSBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)

